Ceralifimod

Description

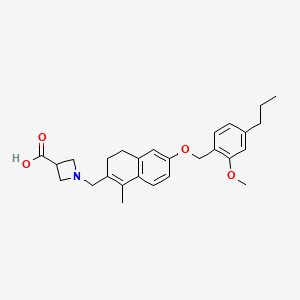

a sphingosine 1-phosphate receptor modulator; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDQIPUKAXBMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891859-12-4 | |

| Record name | Ceralifimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceralifimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CERALIFIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Ceralifimod (ONO-4641): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceralifimod (ONO-4641) is a potent and selective sphingosine-1-phosphate (S1P) receptor agonist, targeting the S1P subtype 1 (S1P₁) and subtype 5 (S1P₅) receptors.[1][2][3] Developed by Ono Pharmaceutical, this small molecule has been investigated for its immunomodulatory effects, particularly in the context of autoimmune diseases such as multiple sclerosis (MS).[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, compiling available quantitative data and detailing key experimental methodologies.

Introduction: The Discovery of a Selective S1P Receptor Agonist

The discovery of Fingolimod, the first oral therapy for relapsing-remitting multiple sclerosis, validated the modulation of S1P receptors as a therapeutic strategy for autoimmune disorders. However, Fingolimod is a non-selective S1P receptor agonist, and its activity at the S1P₃ receptor has been associated with adverse cardiovascular effects. This prompted the search for second-generation S1P receptor modulators with improved selectivity profiles.

This compound emerged from a medicinal chemistry program aimed at identifying S1P₁ receptor agonists that are highly selective over the S1P₃ subtype. The core structure of this compound is based on a 1-methyl-3,4-dihydronaphthalene scaffold, a key feature that imparts conformational constraint and contributes to its high affinity and selectivity. The hydrophilic head region incorporates an azetidine-3-carboxylic acid moiety, which is crucial for its interaction with the S1P receptors.

Synthesis of this compound (ONO-4641)

The chemical name for this compound is 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid. While a detailed, step-by-step proprietary synthesis protocol is not publicly available, the synthesis can be conceptually understood by the coupling of three key fragments:

-

A 1-methyl-3,4-dihydronaphthalene core: This central scaffold is a key structural element.

-

A 2-methoxy-4-propylbenzyl group: This lipophilic tail region contributes to the molecule's potency.

-

An azetidine-3-carboxylic acid head group: This hydrophilic portion is essential for receptor binding.

The synthesis would likely involve the following key transformations:

-

Synthesis of the Dihydronaphthalene Core: Preparation of the substituted 1-methyl-3,4-dihydronaphthalene intermediate.

-

Etherification: Coupling of the dihydronaphthalene core with the 2-methoxy-4-propylbenzyl group via an ether linkage.

-

Functionalization and Coupling: Introduction of a reactive group (e.g., a halide) onto the dihydronaphthalene structure, followed by alkylation of the azetidine-3-carboxylic acid derivative.

-

Deprotection: Removal of any protecting groups used during the synthesis to yield the final this compound molecule.

Mechanism of Action: S1P Receptor Modulation and Lymphocyte Sequestration

This compound is a potent agonist at the S1P₁ and S1P₅ receptors. The primary mechanism of action for its immunomodulatory effects is the functional antagonism of the S1P₁ receptor on lymphocytes.

Upon binding to S1P₁ on lymphocytes, this compound induces the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs (lymph nodes and spleen). The resulting sequestration of lymphocytes within these organs leads to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood. By preventing the infiltration of autoreactive lymphocytes into the central nervous system, this compound can mitigate the inflammatory processes that drive autoimmune diseases like multiple sclerosis.

The following diagram illustrates the proposed signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Value | Assay Type | Reference |

| EC₅₀ | human S1P₁ | 27.3 pM | cAMP Assay | |

| human S1P₅ | 334 pM | cAMP Assay | ||

| Kᵢ | human S1P₁ | 0.626 nM | Radioligand Binding | |

| human S1P₅ | 0.574 nM | Radioligand Binding | ||

| human S1P₄ | 28.8 nM | Radioligand Binding | ||

| human S1P₂ | >5,450 nM | Radioligand Binding | ||

| human S1P₃ | >5,630 nM | Radioligand Binding |

Table 2: In Vivo Efficacy in Preclinical Models of Experimental Autoimmune Encephalomyelitis (EAE)

| Animal Model | Dosing | Key Findings | Reference |

| Rat EAE | 0.03 and 0.1 mg/kg, oral | Suppressed disease onset and inhibited lymphocyte infiltration into the spinal cord in a dose-dependent manner. | |

| NOD Mouse Relapsing-Remitting EAE | 0.01, 0.03, or 0.1 mg/kg, oral | Prevented disease relapse. | |

| Dark Agouti Rat EAE | 0.3 or 1.0 mg/kg, oral | Reversed early disease deficits and prevented the development of visual and somatosensory evoked potential deficits. |

Table 3: Phase 2 Clinical Trial (DreaMS study) in Relapsing-Remitting Multiple Sclerosis

| Parameter | Placebo | This compound 0.05 mg | This compound 0.10 mg | This compound 0.15 mg | Reference |

| Mean % change in absolute lymphocyte count from baseline (Day 14) | - | - | -56% | - |

Experimental Protocols

The following are detailed, representative protocols for key experiments used in the evaluation of this compound.

S1P Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound to S1P receptors.

Materials:

-

Membrane preparations from cells stably expressing human S1P₁, S1P₂, S1P₃, S1P₄, or S1P₅ receptors.

-

Radioligand (e.g., [³³P]-S1P).

-

Test compound (this compound).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, the radioligand at a fixed concentration (typically at its Kₔ value), and the membrane preparation.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

-

Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

S1P Receptor Functional Assay (cAMP Assay)

This protocol describes a method to measure the agonist activity of this compound at S1P receptors by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

CHO-K1 cells stably expressing the human S1P receptor of interest (e.g., S1P₁).

-

Cell culture medium (e.g., DMEM/F12).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Forskolin.

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well microplates.

Procedure:

-

Plate the cells in a 384-well microplate and incubate overnight.

-

On the day of the assay, remove the culture medium and replace it with stimulation buffer containing IBMX.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Add the this compound dilutions to the cells.

-

To stimulate cAMP production (for Gi-coupled receptors like S1P₁), add a fixed concentration of forskolin to all wells except the basal control.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

This is a representative protocol for inducing EAE in rats and assessing the therapeutic efficacy of this compound.

Materials:

-

Female Lewis rats (8-10 weeks old).

-

Myelin Basic Protein (MBP) from guinea pig.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

This compound.

-

Vehicle control (e.g., 0.5% methylcellulose).

-

Clinical scoring scale for EAE (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

Procedure:

-

Induction of EAE: Emulsify MBP in CFA and inject it subcutaneously into the footpads of the rats.

-

Dosing: Begin daily oral administration of this compound or vehicle control on the day of immunization or at the onset of clinical signs.

-

Clinical Scoring: Monitor the animals daily for clinical signs of EAE and record the scores using the established scale.

-

Data Analysis: Plot the mean clinical scores over time for each treatment group. Analyze the data for statistical significance in the reduction of disease severity, delay in onset, and cumulative disease score.

-

Histopathology (optional): At the end of the study, perfuse the animals and collect spinal cords for histological analysis of inflammation and demyelination.

Experimental Workflows

The following diagram provides a generalized workflow for the preclinical evaluation of a novel S1P receptor agonist like this compound.

Conclusion

This compound (ONO-4641) is a testament to the successful application of medicinal chemistry principles to develop a selective second-generation S1P receptor modulator. Its high potency for S1P₁ and S1P₅, coupled with its selectivity against S1P₃, represents a significant advancement in the field. The preclinical and clinical data gathered to date underscore its potential as an immunomodulatory agent for the treatment of autoimmune diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the discovery and synthesis of this compound and related S1P receptor modulators. Further investigation into its clinical utility and long-term safety profile will continue to define its therapeutic role.

References

Ceralifimod (ONO-4641): A Deep Dive into Structure-Activity Relationship and Preclinical Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies and preclinical pharmacology of Ceralifimod (ONO-4641), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) agonist. This compound was investigated as a potential therapeutic agent for autoimmune diseases, particularly multiple sclerosis. This document details the quantitative data from key experiments, comprehensive experimental protocols, and visual representations of its mechanism of action and the experimental workflow involved in its discovery and characterization.

Core Structure-Activity Relationship Insights

This compound emerged from a dedicated SAR campaign aimed at identifying S1P1 agonists with an improved safety profile, specifically by avoiding activity at the S1P3 receptor, which has been linked to adverse cardiovascular effects. The development process involved systematic modifications of a hit compound to optimize potency, selectivity, and pharmacokinetic properties. While the full SAR data set from the seminal publication by Kurata et al. (2017) remains proprietary, this guide summarizes the publicly available data that highlights the key structural features essential for this compound's activity.

The core structure of this compound is a 1-methyl-3,4-dihydronaphthalene scaffold, which serves as a conformationally constrained central element. Key modifications focused on the hydrophilic head region and the lipophilic tail, leading to the identification of an azetidine-3-carboxylic acid moiety as an effective hydrophilic head and a 2-methoxy-4-propylphenyl group as the optimal lipophilic tail. This combination resulted in a compound with picomolar potency for the human S1P1 receptor and over 30,000-fold selectivity against the S1P3 receptor.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and binding affinity of this compound for human S1P receptors.

Table 1: In Vitro Agonist Potency of this compound

| Receptor Subtype | EC50 (pM) | Assay Type | Reference |

| Human S1P1 | 27.3 | cAMP accumulation | [2] |

| Human S1P5 | 334 | cAMP accumulation | [2] |

Table 2: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Assay Type | Reference |

| Human S1P1 | 0.626 | Radioligand binding | |

| Human S1P4 | 28.8 | Radioligand binding | |

| Human S1P5 | 0.574 | Radioligand binding |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the drug discovery process, the following diagrams were generated using the DOT language.

Caption: S1P1 Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for the Discovery of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

S1P1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the S1P1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing recombinant human S1P1 receptor.

-

[³²P]S1P or [³³P]S1P as the radioligand.

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.

-

Test compound (this compound or analogues) at various concentrations.

-

Glass fiber filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Thaw the S1P1 receptor membrane preparation on ice.

-

In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand at a fixed concentration (typically at its Kd).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (assay buffer without BSA).

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

-

S1P1 Functional Assay (cAMP Accumulation)

This assay measures the agonist activity of a test compound by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the Gi-coupled S1P1 receptor.

-

Materials:

-

CHO-K1 cells stably expressing the human S1P1 receptor.

-

Assay medium: Ham's F-12 with 0.5% fatty acid-free BSA.

-

Forskolin solution.

-

Test compound (this compound or analogues) at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Plate the S1P1-expressing CHO-K1 cells in a 96-well plate and culture overnight.

-

Wash the cells with assay medium.

-

Pre-incubate the cells with the test compound at various concentrations for 15 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the EC50 value.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.

-

Materials:

-

Membrane preparations from cells expressing recombinant human S1P1 receptor.

-

[³⁵S]GTPγS.

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

-

Test compound (this compound or analogues) at various concentrations.

-

Non-specific binding control: unlabeled GTPγS.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, test compound, and GDP in the assay buffer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes.

-

For SPA-based detection, add SPA beads and incubate for a further 30 minutes before counting.

-

For filtration-based detection, terminate the reaction by rapid filtration through a filter plate, wash with ice-cold buffer, and count the radioactivity.

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax values.

-

In Vivo Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of potential therapeutics.

-

Animals:

-

Female Lewis rats or C57BL/6 mice.

-

-

Induction of EAE:

-

Emulsify myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide or myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA).

-

Inject the emulsion subcutaneously at the base of the tail or in the flank.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to enhance the immune response.

-

-

Treatment:

-

Administer this compound or vehicle orally, once daily, starting from a few days post-immunization (prophylactic) or after the onset of clinical signs (therapeutic).

-

-

Assessment:

-

Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = normal, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

At the end of the study, collect spinal cords for histological analysis of inflammation and demyelination.

-

Peripheral blood can be collected to measure lymphocyte counts.

-

Conclusion

The development of this compound showcases a successful structure-activity relationship-driven approach to identify a potent and highly selective S1P1/S1P5 agonist. The compound's picomolar potency at the S1P1 receptor, coupled with its significant selectivity over the S1P3 subtype, translated to promising efficacy in preclinical models of multiple sclerosis. While the clinical development of this compound was discontinued, the detailed understanding of its SAR and pharmacological profile provides valuable insights for the ongoing development of next-generation S1P receptor modulators for the treatment of autoimmune diseases. The experimental protocols and workflows detailed in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Ceralifimod's Mechanism of Action on S1P1 and S1P5 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceralifimod (ONO-4641) is a potent and selective second-generation sphingosine-1-phosphate (S1P) receptor modulator.[1] It exhibits high affinity and agonist activity at the S1P receptor subtypes 1 (S1P1) and 5 (S1P5), while demonstrating significantly lower affinity for other subtypes, particularly S1P3, which is associated with adverse cardiac effects.[2] This selectivity profile suggests a therapeutic potential in autoimmune diseases, such as multiple sclerosis, by modulating lymphocyte trafficking and potentially exerting direct effects within the central nervous system (CNS).[1][3] This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Introduction to this compound and the S1P Signaling Axis

Sphingosine-1-phosphate is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, through its interaction with five distinct G protein-coupled receptors (GPCRs): S1P1-5.[3] The S1P/S1PR signaling axis is crucial in the immune system, particularly in controlling the egress of lymphocytes from secondary lymphoid organs. Modulation of this pathway is a clinically validated therapeutic strategy for autoimmune conditions like multiple sclerosis.

This compound is a selective agonist for S1P1 and S1P5. Its primary mechanism of action involves binding to S1P1 on lymphocytes, leading to the internalization and functional antagonism of the receptor. This prevents lymphocytes from responding to the natural S1P gradient, effectively sequestering them within the lymph nodes and reducing their infiltration into inflamed tissues, including the CNS. Furthermore, this compound's agonism at S1P5, a receptor predominantly expressed on oligodendrocytes in the CNS, suggests a potential role in promoting myelination and neuroprotection.

Quantitative Pharmacological Profile of this compound

This compound's potency and selectivity have been characterized through various in vitro assays. The following tables summarize the key quantitative data for its interaction with S1P1 and S1P5 receptors.

Table 1: Binding Affinities of this compound for S1P Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) |

| S1P1 | 0.626 |

| S1P2 | >5450 |

| S1P3 | >5630 |

| S1P4 | 28.7 |

| S1P5 | 0.574 |

Table 2: Functional Activity of this compound at S1P1 and S1P5 Receptors

| Receptor Subtype | Functional Potency (EC50, nM) | Assay Type |

| Human S1P1 | 0.027 | cAMP Assay |

| Human S1P5 | 0.33 | cAMP Assay |

| Human S1P1 | 0.0273 | Not Specified |

| Human S1P5 | 0.334 | Not Specified |

Signaling Pathways and Mechanism of Action

Upon binding, this compound activates downstream signaling cascades of the S1P1 and S1P5 receptors.

S1P1-Mediated Lymphocyte Sequestration

Activation of S1P1 on lymphocytes by this compound leads to the internalization of the receptor, rendering the cell unresponsive to the S1P gradient that guides its egress from lymph nodes. This results in a dose-dependent reduction of peripheral blood lymphocytes.

Caption: this compound binding to S1P1 initiates receptor internalization.

S1P5-Mediated Effects in the Central Nervous System

S1P5 is primarily expressed on oligodendrocytes, the myelin-producing cells of the CNS. Agonism at S1P5 by this compound may promote the survival and maturation of oligodendrocytes, potentially contributing to remyelination and neuroprotection.

Caption: this compound's potential neuroprotective action via S1P5.

Experimental Protocols

The following are representative methodologies for key experiments used to characterize this compound's activity.

cAMP Inhibition Assay (Functional Potency)

This assay determines the functional potency (EC50) of this compound by measuring its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the target S1P receptor.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing human S1P1 or S1P5 are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and resuspended in assay buffer.

-

Compound Treatment: Cells are incubated with varying concentrations of this compound.

-

Stimulation: Forskolin is added to all wells (except negative control) to stimulate cAMP production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using a four-parameter logistic equation.

Caption: Workflow for determining this compound's functional potency.

Radioligand Binding Assay (Binding Affinity)

This assay measures the binding affinity (Ki) of this compound to S1P receptors by assessing its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing the target S1P receptor are prepared.

-

Binding Reaction: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-S1P) and varying concentrations of this compound.

-

Incubation and Filtration: The reaction is incubated to reach equilibrium, followed by rapid filtration through a glass fiber filter to separate bound and free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Peripheral Lymphocyte Lowering (PLL) Assay (In Vivo Efficacy)

This in vivo assay evaluates the efficacy of this compound in reducing peripheral blood lymphocyte counts in an animal model.

Methodology:

-

Animal Model: Mice (e.g., C57BL/6) are used.

-

Dosing: this compound is administered orally at various doses.

-

Blood Sampling: Blood samples are collected at specific time points post-dosing.

-

Lymphocyte Counting: Total lymphocyte counts are determined using an automated hematology analyzer or flow cytometry.

-

Data Analysis: The dose-dependent reduction in lymphocyte count is analyzed to determine the ED50.

Conclusion

This compound is a highly potent and selective S1P1 and S1P5 receptor agonist. Its primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and a reduction in peripheral lymphocyte counts. This immunomodulatory effect is a key therapeutic principle for the treatment of autoimmune diseases. Additionally, its agonist activity at S1P5 receptors on oligodendrocytes suggests a potential for direct neuroprotective and remyelinating effects within the CNS. The high selectivity of this compound, particularly its low affinity for S1P3, may offer an improved safety profile compared to less selective S1P modulators. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this compound.

References

Ceralifimod (ONO-4641): A Comprehensive Technical Guide on Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile of Ceralifimod (ONO-4641), a selective sphingosine-1-phosphate (S1P) receptor modulator. The information is compiled from publicly available preclinical and clinical research data.

Introduction to this compound

This compound is a potent and selective agonist for the sphingosine-1-phosphate receptors S1P₁ and S1P₅.[1][2][3] Developed for the potential treatment of autoimmune diseases such as multiple sclerosis, its mechanism of action involves the modulation of lymphocyte trafficking and potentially direct effects within the central nervous system.[1][2] As a selective S1P receptor modulator, this compound was designed to offer a more targeted therapeutic approach with an improved safety profile compared to non-selective S1P modulators.

Binding Affinity and Selectivity Profile

The binding affinity and functional potency of this compound for the human S1P receptor subtypes have been characterized through in vitro pharmacological studies. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity (Ki) for Human S1P Receptors

| Receptor Subtype | Ki (nM) |

| hS1P₁ | 0.626 |

| hS1P₂ | >5450 |

| hS1P₃ | >5630 |

| hS1P₄ | 28.8 |

| hS1P₅ | 0.574 |

Data sourced from competitive radioligand binding assays.

Table 2: this compound Functional Potency (EC₅₀) for Human S1P Receptors

| Receptor Subtype | EC₅₀ (nM) | Assay Type |

| hS1P₁ | 0.0273 | cAMP Assay |

| hS1P₅ | 0.334 | cAMP Assay |

EC₅₀ values represent the concentration of this compound required to elicit a half-maximal response in a functional assay.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional potency of this compound.

Competitive Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected to express one of the human S1P receptor subtypes (S1P₁, S1P₂, S1P₃, S1P₄, or S1P₅) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The final membrane preparation is resuspended in an assay buffer and the protein concentration is determined.

Binding Assay Protocol:

-

The receptor membrane preparation is incubated in a multi-well plate with varying concentrations of this compound.

-

A constant concentration of a radiolabeled S1P receptor ligand, such as [³³P]-S1P, is added to each well.

-

The mixture is incubated at room temperature to allow the binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) of this compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for EC₅₀ Determination

This assay measures the functional potency of this compound as an agonist at S1P₁ and S1P₅ receptors, which are coupled to the Gαi protein that inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Cell Culture:

-

CHO-K1 cells stably expressing either the human S1P₁ or S1P₅ receptor are used. These cells also endogenously express adenylyl cyclase.

cAMP Assay Protocol:

-

Cells are seeded into multi-well plates and cultured until they reach the desired confluency.

-

The cell culture medium is replaced with a stimulation buffer.

-

To elevate basal cAMP levels, cells are stimulated with forskolin, a direct activator of adenylyl cyclase.

-

Varying concentrations of this compound are added to the wells.

-

The plates are incubated for a defined period to allow for receptor activation and subsequent inhibition of adenylyl cyclase.

-

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, often employing a labeled cAMP tracer and a specific anti-cAMP antibody (e.g., HTRF, ELISA, or luminescence-based reporter assays).

Data Analysis:

-

The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

S1P₁ and S1P₅ Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by this compound upon binding to S1P₁ and S1P₅ receptors.

Caption: this compound activates S1P₁ and S1P₅, leading to G-protein signaling and cellular responses.

Experimental Workflow: Competitive Radioligand Binding Assay

The diagram below outlines the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow for determining this compound's binding affinity via a competitive radioligand binding assay.

References

- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Downstream Signaling Pathways Activated by Ceralifimod

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceralifimod (ONO-4641) is a potent and selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Its primary mechanism of action involves the modulation of lymphocyte trafficking, leading to the sequestration of lymphocytes in secondary lymphoid organs. This activity underlies its investigation as a therapeutic agent for autoimmune diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound

This compound is a second-generation S1P receptor modulator that exhibits high selectivity for S1P1 and S1P5. Unlike the first-generation modulator fingolimod, which is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5, this compound's selectivity is thought to offer a more favorable safety profile by avoiding the adverse effects associated with S1P3 activation. The principal therapeutic effect of this compound is attributed to its functional antagonism of S1P1 on lymphocytes. This leads to the internalization of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that governs their egress from lymph nodes. Consequently, the infiltration of autoreactive lymphocytes into the central nervous system (CNS) is reduced.

Quantitative Data on this compound's Receptor Affinity and Potency

This compound demonstrates high affinity and potent agonistic activity at S1P1 and S1P5 receptors. The following table summarizes key quantitative parameters from in vitro pharmacological studies.

| Parameter | S1P1 | S1P5 | Reference |

| Binding Affinity (Ki) | 0.626 nM | 0.574 nM | [1] |

| Agonist Potency (EC50) | 0.0273 nM | 0.334 nM | [1][2] |

Downstream Signaling Pathways of this compound

This compound's activation of S1P1 and S1P5 initiates distinct downstream signaling cascades that mediate its therapeutic effects and potential neuroprotective functions.

S1P1-Mediated Signaling in Lymphocytes

Activation of S1P1 by this compound on lymphocytes is the cornerstone of its immunomodulatory action. S1P1 exclusively couples to the Gαi subunit of heterotrimeric G proteins.

-

Gαi-Mediated Signaling: Upon binding of this compound, the Gαi subunit is activated, leading to:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Activation of PI3K/Akt Pathway: The Gβγ subunits released from the heterotrimeric G protein activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is crucial for cell survival and proliferation.

-

Activation of Ras/MAPK Pathway: The Gβγ subunits can also activate the Ras-Raf-MEK-ERK (MAPK) cascade, which is involved in regulating gene expression related to cell proliferation and differentiation.

-

-

β-Arrestin Recruitment and Receptor Internalization: A critical consequence of this compound binding to S1P1 is the recruitment of β-arrestin. This interaction is essential for the internalization and subsequent degradation of the S1P1 receptor, leading to its functional antagonism. This process is key to the sequestration of lymphocytes in the lymph nodes.

S1P5-Mediated Signaling in CNS Cells

This compound's activity at S1P5 receptors, which are predominantly expressed on oligodendrocytes and neurons in the CNS, suggests potential neuroprotective roles. S1P5 couples to both Gαi and Gα12/13 G proteins.

-

Gαi-Mediated Signaling: Similar to S1P1, Gαi activation by this compound at S1P5 receptors can stimulate the PI3K/Akt pathway, which is known to promote oligodendrocyte survival.

-

Gα12/13-Mediated Signaling: Activation of the Gα12/13 pathway leads to the activation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This pathway has been implicated in the regulation of oligodendrocyte process retraction, a process important for myelin sheath dynamics.

Key Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model for multiple sclerosis to evaluate the efficacy of therapeutic agents like this compound.

-

Induction: EAE is typically induced in susceptible rodent strains (e.g., Lewis rats or C57BL/6 mice) by immunization with myelin-derived peptides such as myelin oligodendrocyte glycoprotein (MOG) or proteolipid protein (PLP) emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often co-administered to enhance the immune response and permeability of the blood-brain barrier.

-

Treatment: this compound or vehicle control is administered orally, typically starting before or at the onset of clinical signs.

-

Assessment: Animals are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no disease, 5 = moribund). Histological analysis of the spinal cord is performed at the end of the study to assess inflammation and demyelination.

In Vivo Lymphocyte Sequestration Assay

This assay quantifies the primary pharmacodynamic effect of this compound.

-

Procedure:

-

Administer a single oral dose of this compound or vehicle to rodents.

-

Collect peripheral blood samples at various time points post-administration.

-

Perform a complete blood count (CBC) with differential to determine the absolute lymphocyte count.

-

Alternatively, use flow cytometry with lymphocyte-specific markers (e.g., CD3 for T cells, B220 for B cells) to quantify lymphocyte populations.

-

-

Data Analysis: The percentage reduction in peripheral blood lymphocytes is calculated relative to baseline or vehicle-treated animals.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to induce the interaction between the S1P1 receptor and β-arrestin, a key step in receptor internalization.

-

Principle: Enzyme fragment complementation assays (e.g., PathHunter by DiscoveRx) are commonly used. In this system, the S1P1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Procedure:

-

Cells co-expressing the tagged receptor and β-arrestin are treated with varying concentrations of this compound.

-

Agonist binding induces the recruitment of β-arrestin to the receptor, bringing the two enzyme fragments into proximity.

-

This proximity allows the fragments to complement and form an active enzyme.

-

A substrate is added, and the resulting chemiluminescent signal is measured, which is proportional to the extent of β-arrestin recruitment.

-

-

Data Analysis: Dose-response curves are generated to determine the EC50 value for β-arrestin recruitment.

Conclusion

This compound's selective agonism of S1P1 and S1P5 receptors triggers a cascade of downstream signaling events that culminate in its primary immunomodulatory effect of lymphocyte sequestration. The activation of S1P1 on lymphocytes leads to receptor internalization via a β-arrestin-dependent mechanism, effectively trapping these immune cells in secondary lymphoid organs. Furthermore, this compound's engagement of S1P5 in the CNS opens avenues for potential neuroprotective effects through the modulation of oligodendrocyte survival and dynamics. The in-depth understanding of these signaling pathways, supported by robust preclinical and clinical data, is crucial for the continued development and optimization of S1P receptor modulators for the treatment of autoimmune and neurodegenerative diseases.

References

Ceralifimod's Role in Modulating Lymphocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceralifimod (ONO-4641) is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator that has demonstrated significant effects on lymphocyte trafficking.[1][2] By acting as a functional antagonist at the S1P receptor subtype 1 (S1P1), this compound induces the internalization of these receptors on lymphocytes, rendering them unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[1][3] This sequestration of lymphocytes, particularly T and B cells, within the lymph nodes leads to a dose-dependent reduction in peripheral blood lymphocyte counts.[4] This guide provides an in-depth technical overview of the core mechanisms, quantitative data, and experimental methodologies related to this compound's role in modulating lymphocyte trafficking.

Mechanism of Action: S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, into the bloodstream and lymph. This process is essential for immune surveillance and response. The egress of lymphocytes is primarily controlled by the interaction of S1P with its receptor, S1P1, which is expressed on the surface of these immune cells.

This compound is a selective agonist for S1P1 and S1P5 receptors. Upon binding to S1P1 on lymphocytes, this compound initially mimics the action of S1P, leading to receptor activation. However, this activation is followed by a profound and sustained internalization and subsequent degradation of the S1P1 receptor. This functional antagonism prevents the lymphocytes from sensing the S1P gradient, effectively trapping them within the lymphoid organs. The resulting reduction in circulating lymphocytes is a key therapeutic mechanism for autoimmune diseases like multiple sclerosis, where the migration of pathogenic lymphocytes into the central nervous system contributes to disease pathology.

Signaling Pathway

The binding of this compound to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to receptor internalization and the modulation of lymphocyte trafficking.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Human S1P1 | 0.626 | 0.0273 |

| Human S1P2 | >5450 | - |

| Human S1P3 | >5630 | - |

| Human S1P4 | 28.7 | - |

| Human S1P5 | 0.574 | 0.334 |

| Data sourced from preclinical in vitro studies. |

Table 2: Clinical Pharmacodynamic Effects on Lymphocyte Count

| Treatment Group | Mean Percentage Change from Baseline in Absolute Lymphocyte Count (Day 14) |

| Placebo | - |

| This compound 0.01 mg | - |

| This compound 0.025 mg | - |

| This compound 0.05 mg | - |

| This compound 0.10 mg | -56% |

| Fingolimod 0.5 mg | -62% |

| Data from a randomized, double-blind, placebo-controlled trial in healthy subjects. |

Table 3: In Vivo Lymphocyte Reduction in a Preclinical Model

| This compound Dose (mg/kg) | Approximate Percentage Reduction in Peripheral Blood Lymphocytes (24h post-dose) |

| 0.01 | ~20% |

| 0.03 | ~60% |

| 0.1 | ~80% |

| Data from a study in non-obese diabetic (NOD) mice. |

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different S1P receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human S1P receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³²P]S1P or a subtype-selective radiolabeled antagonist).

-

Add increasing concentrations of unlabeled this compound or a reference compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the ability of this compound to activate S1P receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the S1P receptor of interest as described in the radioligand binding assay protocol.

-

GTPγS Binding Reaction:

-

In a 96-well plate, add the prepared cell membranes.

-

Add increasing concentrations of this compound or a reference agonist.

-

Add a fixed concentration of [³⁵S]GTPγS and GDP to the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold wash buffer.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect) by non-linear regression analysis.

-

In Vivo Lymphocyte Depletion Study

This study evaluates the in vivo efficacy of this compound in reducing peripheral blood lymphocyte counts.

Methodology:

-

Animal Model: Use a suitable animal model, such as mice or rats. For autoimmune disease models, strains like non-obese diabetic (NOD) mice can be used.

-

Dosing:

-

Administer this compound orally at various dose levels (e.g., 0.01, 0.03, 0.1 mg/kg).

-

Include a vehicle control group.

-

-

Blood Sampling:

-

Collect blood samples from the animals at specified time points after dosing (e.g., 24 hours).

-

Collect a baseline blood sample before the start of the treatment.

-

-

Lymphocyte Quantification:

-

Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.

-

Alternatively, use flow cytometry for a more detailed analysis of lymphocyte subsets (T cells, B cells, etc.). This involves staining the blood sample with fluorescently labeled antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells) and analyzing the cells on a flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage change in lymphocyte count from baseline for each treatment group.

-

Compare the lymphocyte counts in the this compound-treated groups to the vehicle control group using appropriate statistical methods.

-

Conclusion

This compound's selective modulation of the S1P1 receptor presents a targeted approach to inhibiting lymphocyte trafficking. Its high potency and selectivity, coupled with a demonstrated dose-dependent reduction in peripheral lymphocytes, underscore its therapeutic potential in autoimmune diseases. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this field. Further investigation into the long-term effects and the precise molecular mechanisms of S1P1 receptor internalization and degradation will continue to enhance our understanding of this promising therapeutic agent.

References

- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound (ONO-4641) on lymphocytes and cardiac function: Randomized, double-blind, placebo-controlled trial with an open-label fingolimod arm - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Ceralifimod on Peripheral Lymphocyte Count: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceralifimod (ONO-4641) is a selective sphingosine-1-phosphate (S1P) receptor modulator that has demonstrated significant effects on peripheral lymphocyte counts in vivo. As a functional antagonist of the S1P1 receptor, this compound sequesters lymphocytes in secondary lymphoid organs, leading to a dose-dependent reduction of these cells in the bloodstream. This technical guide provides an in-depth overview of the quantitative effects of this compound on peripheral lymphocytes, detailed experimental methodologies for assessing these effects, and visualizations of the underlying biological pathways and experimental workflows. The information presented is collated from clinical trial data and established laboratory protocols to inform researchers and professionals in the field of drug development.

Introduction to this compound and its Mechanism of Action

This compound is an orally administered immunomodulator that selectively targets the sphingosine-1-phosphate (S1P) receptors 1 and 5.[1] The trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes, is dependent on the S1P gradient, which is sensed by the S1P1 receptor on the surface of lymphocytes. By binding to S1P1, this compound internalizes and degrades the receptor, rendering the lymphocytes unresponsive to the S1P gradient.[2] This functional antagonism effectively traps lymphocytes within the lymphoid tissues, preventing their egress into the peripheral circulation.[3] The resulting reduction in circulating lymphocytes, particularly T cells and B cells, is thought to be the primary mechanism by which this compound exerts its therapeutic effects in autoimmune diseases like multiple sclerosis.

Quantitative Effects on Peripheral Lymphocyte Count

Clinical studies have quantified the dose-dependent effects of this compound on the absolute lymphocyte count (ALC) in healthy subjects. A randomized, double-blind, placebo-controlled study provides the most comprehensive data on this pharmacodynamic effect.

Table 1: Mean Percentage Change in Absolute Lymphocyte Count from Baseline after 14 Days of Treatment

| Treatment Group | Dose | Number of Subjects (n) | Mean Percentage Change from Baseline (%) |

| This compound | 0.01 mg | 24 | - |

| This compound | 0.025 mg | 24 | - |

| This compound | 0.05 mg | 24 | - |

| This compound | 0.10 mg | 24 | -56% |

| Fingolimod | 0.5 mg | 24 | -62% |

| Placebo | - | 24 | - |

Data presented is based on a 14-day treatment period. Upon cessation of treatment, lymphocyte recovery was reported to be faster in the this compound groups compared to the fingolimod group.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in assessing the in vivo effects of this compound on peripheral lymphocyte counts.

Clinical Trial Protocol for In Vivo Assessment

This protocol is a synthesized representation based on the design of a randomized, double-blind, placebo-controlled, parallel-group study.

Objective: To evaluate the effect of different doses of this compound on peripheral blood lymphocyte counts in healthy subjects.

Study Design:

-

Participants: Healthy adult volunteers.

-

Groups: Multiple this compound dose cohorts (e.g., 0.01 mg, 0.025 mg, 0.05 mg, 0.10 mg), a placebo group, and an active comparator group (e.g., Fingolimod 0.5 mg).

-

Administration: Oral, once daily for a fixed duration (e.g., 14 days).

-

Blood Sampling: Peripheral blood samples are collected at baseline (pre-dose) and at specified time points throughout the treatment period and after treatment cessation to monitor lymphocyte recovery.

Peripheral Blood Lymphocyte Quantification

3.2.1. Complete Blood Count (CBC) with Differential

A standard complete blood count with a leukocyte differential is the primary method for determining the absolute lymphocyte count.

-

Sample Collection: Whole blood is collected via venipuncture into tubes containing an anticoagulant (e.g., K3 EDTA).

-

Instrumentation: An automated hematology analyzer (e.g., Coulter® HMX Hematology Analyzer or Sysmex series) is used for analysis. These instruments use principles of electrical impedance and/or flow cytometry to count and differentiate white blood cells.

-

Procedure:

-

Ensure the hematology analyzer is calibrated and quality-controlled according to the manufacturer's instructions and laboratory standard operating procedures (SOPs).

-

Gently mix the anticoagulated blood sample to ensure homogeneity.

-

Aspirate the sample into the analyzer.

-

The analyzer automatically lyses red blood cells and analyzes the white blood cells to provide counts for total white blood cells, lymphocytes, monocytes, neutrophils, eosinophils, and basophils.

-

The absolute lymphocyte count is typically reported in cells per microliter (cells/µL) or x10^9 cells per liter (x10^9/L).

-

3.2.2. Flow Cytometry for Lymphocyte Subset Analysis

For a more detailed analysis of the effects on different lymphocyte populations (e.g., T cells, B cells, NK cells), multi-color flow cytometry is employed.

-

Sample Preparation:

-

Collect whole blood in EDTA or heparin-containing tubes.

-

Pipette a specific volume of whole blood into a test tube.

-

Add a cocktail of fluorescently-labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells, CD4 for helper T cells, CD8 for cytotoxic T cells).

-

Incubate in the dark at room temperature or 4°C for a specified time.

-

Add a red blood cell lysis buffer to remove erythrocytes.

-

Wash the remaining leukocytes with a suitable buffer (e.g., PBS with fetal bovine serum).

-

Resuspend the cells in buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cell suspension on a flow cytometer.

-

Use a specific gating strategy to identify and quantify lymphocyte subsets. A common strategy involves:

-

Gating on lymphocytes based on their forward scatter (FSC) and side scatter (SSC) properties.

-

Excluding doublets and dead cells.

-

Identifying total T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).

-

Further gating on the T cell population to distinguish CD4+ and CD8+ subsets.

-

-

The data is analyzed using specialized software to determine the percentage and absolute count of each lymphocyte subset.

-

Visualizations

Signaling Pathway of S1P Receptor Modulation

References

- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

Ceralifimod: A Technical Overview of its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceralifimod (ONO-4641) is a potent and selective agonist of the sphingosine-1-phosphate receptors 1 (S1P₁) and 5 (S1P₅). Developed for the treatment of autoimmune diseases, particularly relapsing-remitting multiple sclerosis (RRMS), its mechanism of action involves the modulation of lymphocyte trafficking. By inducing the internalization of S1P₁ receptors on lymphocytes, this compound prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to mediate inflammatory responses in the central nervous system. Despite promising results in Phase II clinical trials, the development of this compound was discontinued. This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic data, experimental methodologies, and the key signaling pathway associated with this compound.

Mechanism of Action: S1P Receptor Modulation

This compound exerts its therapeutic effect through its high affinity for the S1P₁ and S1P₅ receptors.[1][2] The binding of this compound to the S1P₁ receptor on lymphocytes triggers a signaling cascade that leads to the internalization and degradation of the receptor. This functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient that governs their exit from secondary lymphoid organs.[3] The sequestration of lymphocytes within the lymph nodes results in a dose-dependent reduction of these immune cells in the peripheral blood.[2][3]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound is not extensively available in the public domain due to the discontinuation of its clinical development. However, preclinical and early clinical studies provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, including rats and cynomolgus monkeys, were conducted to characterize the profile of this compound and to predict its behavior in humans.

Table 1: Preclinical Pharmacokinetic Parameters of this compound (ONO-4641)

| Parameter | Rat | Cynomolgus Monkey |

| Dose (mg/kg, oral) | Data not available | Data not available |

| Tmax (h) | ~12 (Nadir for lymphocyte count) | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Half-life (t½) (h) | Data not available | Data not available |

| Oral Bioavailability (%) | Data not available | Data not available |

| Pharmacodynamic IC₅₀ (ng/mL) | Not reported | 1.29 |

| Pharmacodynamic Imax | Not reported | 0.828 |

Note: The table is populated with available qualitative and pharmacodynamic data. Specific pharmacokinetic parameter values are not publicly available.

Clinical Pharmacokinetics

A study in healthy volunteers and the Phase II DreaMS trial in patients with RRMS provide some information on the clinical pharmacokinetics of this compound.

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Observations for this compound (ONO-4641)

| Study Population | Doses Administered | Key Observations |

| Healthy Volunteers | 0.01, 0.025, 0.05, or 0.10 mg (once daily for 14 days) | Dose- and concentration-dependent effect on heart rate and lymphocyte counts. Faster lymphocyte recovery compared to fingolimod. |

| RRMS Patients (DreaMS Trial) | 0.05, 0.10, or 0.15 mg (once daily) | Significant reduction in Gd-enhancing brain lesions, indicating target engagement and efficacy. |

Note: Specific pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, oral bioavailability) from these clinical studies are not publicly available.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed. However, based on related publications and standard practices for this class of drugs, the following methodologies were likely employed.

Preclinical Pharmacokinetic Studies

-

Animal Models: Studies were conducted in rats and cynomolgus monkeys.

-

Administration: this compound was administered orally.

-

Sample Collection: Serial blood samples were likely collected at various time points post-administration to characterize the concentration-time profile.

-

Bioanalysis: Plasma concentrations of this compound were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for this type of analysis.

Clinical Pharmacokinetic Studies

-

Study Design: The study in healthy volunteers was a randomized, double-blind, placebo-controlled, parallel-group design. The DreaMS trial was a double-blind, placebo-controlled Phase II study.

-

Subjects: Studies included healthy volunteers and patients with relapsing-remitting multiple sclerosis.

-

Dosing: Oral doses ranging from 0.01 mg to 0.15 mg were administered once daily.

-

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were likely collected at pre-defined time points, including pre-dose and at multiple time points post-dose, to determine parameters such as AUC and Cmax.

-

Pharmacodynamic Assessments: Lymphocyte counts were monitored as a key pharmacodynamic biomarker.

Bioanalytical Method

While a specific validated method for this compound is not publicly available, a typical LC-MS/MS method for the quantification of a small molecule like this compound in a biological matrix (e.g., plasma) would involve the following steps:

-

Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) with a suitable column to separate this compound from endogenous plasma components.

-

Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

Conclusion

This compound is a selective S1P₁ and S1P₅ receptor agonist that demonstrated a clear pharmacodynamic effect of reducing peripheral lymphocyte counts in both preclinical models and human subjects. While the discontinuation of its clinical development has limited the public availability of comprehensive quantitative pharmacokinetic data, the existing information indicates a dose- and concentration-dependent effect consistent with its mechanism of action. Further detailed insights into its absorption, distribution, metabolism, excretion, and oral bioavailability would require access to the full study reports from its preclinical and clinical development programs.

References

- 1. Preventive and Therapeutic Efficacy of ONO-4641, a Selective Agonist for Sphingosine 1-Phosphate Receptor 1 and 5, in Preclinical Models of Type 1 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceralifimod (ONO-4641): A Technical Overview of its Preclinical Efficacy and Mechanism of Action in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceralifimod (ONO-4641) is a potent and selective oral agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] Its mechanism of action, centered on the functional antagonism of the S1P1 receptor, positions it as a promising immunomodulatory agent for autoimmune diseases, particularly multiple sclerosis (MS). By inducing the internalization and degradation of S1P1 on lymphocytes, this compound effectively sequesters these immune cells within secondary lymphoid organs, preventing their infiltration into the central nervous system (CNS) and other sites of inflammation.[2][3] This technical guide provides a comprehensive overview of the preclinical data supporting this compound's potential, details the experimental protocols used in its evaluation, and visualizes its core mechanism and experimental workflows.

Core Mechanism of Action: S1P Receptor Modulation

The sphingosine-1-phosphate (S1P) signaling system is a critical regulator of immune cell trafficking.[4] A concentration gradient of S1P exists between the blood/lymph (high concentration) and lymphoid tissues (low concentration), which guides the egress of lymphocytes from lymph nodes into circulation.[4] This process is dependent on the S1P1 receptor expressed on the surface of lymphocytes.

This compound acts as a functional antagonist of S1P1. Upon binding, it initially activates the receptor but subsequently causes its profound down-regulation and internalization. This renders the lymphocytes unresponsive to the S1P gradient, trapping them within the lymph nodes. This sequestration of autoreactive lymphocytes is the primary mechanism by which this compound exerts its therapeutic effects in autoimmune models. Additionally, this compound is an agonist for S1P5, a receptor found on oligodendrocytes and other CNS cells, suggesting potential for direct neuroprotective effects beyond lymphocyte sequestration.

References

- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of S1P5 Agonism in the Therapeutic Effects of Ceralifimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceralifimod (ONO-4641) is a selective sphingosine-1-phosphate (S1P) receptor agonist with high potency for the S1P1 and S1P5 subtypes. While the immunomodulatory effects of S1P1 agonism are well-established in the context of autoimmune diseases like multiple sclerosis, the contribution of S1P5 agonism to this compound's overall therapeutic profile is a subject of increasing interest. This technical guide provides an in-depth analysis of the role of S1P5 agonism in the effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Introduction to this compound and S1P Receptor Modulation

This compound is a second-generation S1P receptor modulator developed for the treatment of autoimmune diseases.[1][2] Unlike the first-generation S1P receptor modulator fingolimod, which is non-selective, this compound exhibits high selectivity for S1P1 and S1P5 receptors. This selectivity is thought to confer a more favorable safety profile by avoiding the side effects associated with S1P3 activation. The primary mechanism of action for S1P receptor modulators in autoimmune diseases involves the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and a reduction of circulating autoimmune cells. However, the potent agonism of this compound at the S1P5 receptor suggests additional, potentially neuroprotective, mechanisms of action, particularly relevant in neuroinflammatory conditions like multiple sclerosis.

Quantitative Data on this compound's Receptor Engagement

The following tables summarize the key quantitative data regarding this compound's binding affinity and functional potency at S1P receptors.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Ki (nM) |

| S1P1 | 0.626 |

| S1P2 | >5450 |

| S1P3 | >5630 |

| S1P4 | 28.7 |

| S1P5 | 0.574 |

Table 2: Functional Agonist Potency (EC50) of this compound

| Assay Type | Receptor Subtype | EC50 (nM) |

| cAMP Assay | Human S1P1 | 0.027 |

| cAMP Assay | Human S1P5 | 0.33 |

| GTPγS Binding Assay | Human S1P1 | 0.0273 |

| GTPγS Binding Assay | Human S1P5 | 0.334 |

The S1P5 Receptor and its Signaling Pathways

The S1P5 receptor, also known as EDG8, is predominantly expressed in the central nervous system, particularly in oligodendrocytes, and also on natural killer (NK) cells. Its activation by this compound initiates distinct downstream signaling cascades. S1P5 is known to couple to Gi and G12/13 G-proteins.

Activation of the Gi pathway by S1P5 agonism leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway can also activate the PI3K/Akt cascade, which is implicated in promoting oligodendrocyte survival. The coupling of S1P5 to G12/13 activates the Rho/ROCK pathway, which has been shown to be involved in oligodendrocyte process retraction. The dual functionality of S1P5 in both survival and morphological changes of oligodendrocytes highlights its potential role in myelination and remyelination processes.

Experimental Protocols